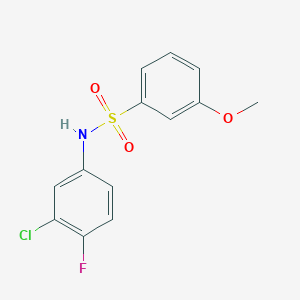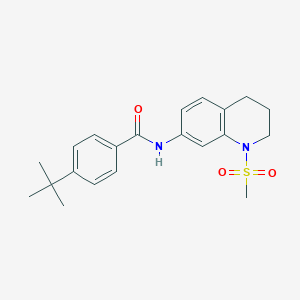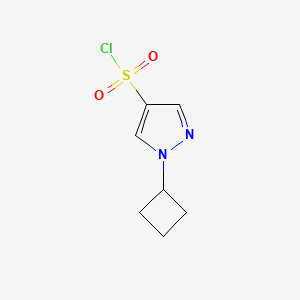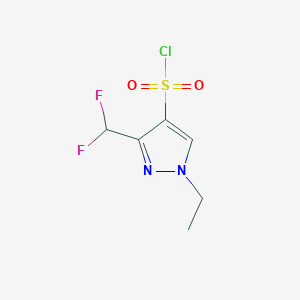![molecular formula C17H14F3N5O3 B2778364 3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-[3-(trifluoromethoxy)benzoyl]azetidine CAS No. 2097912-92-8](/img/structure/B2778364.png)
3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-[3-(trifluoromethoxy)benzoyl]azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2,4]Triazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their promising photophysical and redox properties . They can be functionalized using a simple, transition metal-free method .
Synthesis Analysis
Mono- and disubstituted [1,2,4]triazolo[1,5-a]pyrimidines can be obtained using substituted ethynylmagnesium bromides via elimination and oxidation pathways of hydrogen nucleophilic substitution .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines can vary depending on the substituents attached to the triazolo[1,5-a]pyrimidine core .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines can be influenced by the type of substituents attached to the triazolo[1,5-a]pyrimidine core .Physical And Chemical Properties Analysis
[1,2,4]Triazolo[1,5-a]pyrimidines have been shown to have promising photophysical and redox properties .科学的研究の応用
Antibacterial and Antitumor Properties
Several studies have shown that derivatives of azetidinylquinolones and triazolopyrimidines exhibit significant antibacterial and potential antitumor activities. For example, azetidinylquinolones have been synthesized and evaluated for their in vitro and in vivo antibacterial efficacy, demonstrating that the stereochemistry of azetidine and oxazine rings plays a crucial role in enhancing activity (J. Frigola et al., 1995). Similarly, compounds derived from triazolopyrimidines have been investigated for their antimicrobial and antitumor properties, showing promise in these areas (M. Said et al., 2004).
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds containing the triazolopyrimidine ring have been a focus of several studies. For instance, a novel derivative of pyrimidine featuring a triazolopyrimidine ring was synthesized and characterized through X-ray diffraction and spectroscopic techniques, indicating its potential for further biological evaluation (S. Lahmidi et al., 2019). These studies underscore the importance of structural elucidation in understanding the activity and properties of such compounds.
Potential Antimicrobial Activity
Compounds featuring azetidine and triazolopyrimidine structures have been evaluated for their antimicrobial activities against various strains of bacteria and fungi. Some studies have reported the synthesis of thiazolopyrimidines and related heterocycles with significant antimicrobial potential, suggesting the utility of these compounds in developing new antimicrobial agents (Y. Mabkhot et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O3/c1-10-5-14(25-16(23-10)21-9-22-25)27-13-7-24(8-13)15(26)11-3-2-4-12(6-11)28-17(18,19)20/h2-6,9,13H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXKVDBNTFUCMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CC(=CC=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine](/img/structure/B2778284.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2778286.png)

![N-[(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]prop-2-enamide](/img/structure/B2778288.png)

![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/no-structure.png)
![4-(3-Methoxy-1-methylpyrazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2778292.png)

![1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-N~4~-(2-methylbenzyl)-1H-pyrazole-4-carboxamide](/img/structure/B2778294.png)

![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2778299.png)
![ethyl 2-(8-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2778300.png)
![Methyl (2S)-3-methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoate](/img/structure/B2778301.png)